molecular formula C19H19FN4O3S B5041106 {4-[(4-Fluorophenyl)sulfonyl]piperazino}(7-methylimidazo[1,2-a]pyridin-2-yl)methanone

{4-[(4-Fluorophenyl)sulfonyl]piperazino}(7-methylimidazo[1,2-a]pyridin-2-yl)methanone

Cat. No.: B5041106
M. Wt: 402.4 g/mol
InChI Key: UQIQFKANQFFAPN-UHFFFAOYSA-N
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Description

{4-[(4-Fluorophenyl)sulfonyl]piperazino}(7-methylimidazo[1,2-a]pyridin-2-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group, a sulfonyl group, a piperazine ring, and an imidazo[1,2-a]pyridine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Fluorophenyl)sulfonyl]piperazino}(7-methylimidazo[1,2-a]pyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine. This intermediate is then reacted with 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Fluorophenyl)sulfonyl]piperazino}(7-methylimidazo[1,2-a]pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, {4-[(4-Fluorophenyl)sulfonyl]piperazino}(7-methylimidazo[1,2-a]pyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition or receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Researchers are investigating its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {4-[(4-Fluorophenyl)sulfonyl]piperazino}(7-methylimidazo[1,2-a]pyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(tetrahydro-2-furanyl)methanone
  • 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-1-ethanol
  • (4-[(4-Fluorophenyl)sulfonyl]piperazino)(4-nitrophenyl)methanone

Uniqueness

{4-[(4-Fluorophenyl)sulfonyl]piperazino}(7-methylimidazo[1,2-a]pyridin-2-yl)methanone is unique due to its combination of a fluorophenyl group, a sulfonyl group, a piperazine ring, and an imidazo[1,2-a]pyridine moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-14-6-7-23-13-17(21-18(23)12-14)19(25)22-8-10-24(11-9-22)28(26,27)16-4-2-15(20)3-5-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIQFKANQFFAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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